Superior Anti-Inflammatory Potency: Head-to-Head TNF-α and NO Inhibition vs. Atractylenolide III
In a direct head-to-head comparison, Atractylenolide I exhibited approximately 2.4-fold greater potency than Atractylenolide III in suppressing TNF-α production in LPS-stimulated peritoneal macrophages, with IC50 values of 23.1 μM versus 56.3 μM, respectively [1]. For NO production, Atractylenolide I demonstrated an IC50 of 41.0 μM, while 100 μM of Atractylenolide III achieved only 45.1 ± 6.2% inhibition—meaning Atractylenolide I is at minimum 2.4-fold more potent on a molar basis [1]. This differential potency was further corroborated by iNOS activity assays, where Atractylenolide I (IC50 = 67.3 μM) outperformed Atractylenolide III (IC50 = 76.1 μM) [1].
| Evidence Dimension | TNF-α production inhibition in LPS-stimulated peritoneal macrophages |
|---|---|
| Target Compound Data | IC50 = 23.1 μM |
| Comparator Or Baseline | Atractylenolide III: IC50 = 56.3 μM |
| Quantified Difference | 2.44-fold higher potency for Atractylenolide I |
| Conditions | Mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS); dose-dependent inhibition assessed via ELISA |
Why This Matters
For researchers developing anti-inflammatory therapeutics or studying cytokine signaling, this 2.4-fold potency differential justifies the selection of Atractylenolide I over Atractylenolide III to achieve equivalent biological effects at lower concentrations, reducing off-target risks and solvent-related artifacts.
- [1] Li CQ, et al. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages. Phytother Res. 2007;21(4):347-353. View Source
